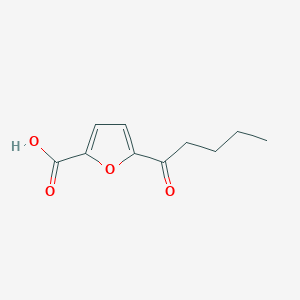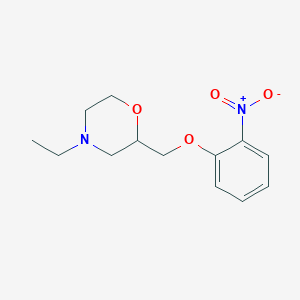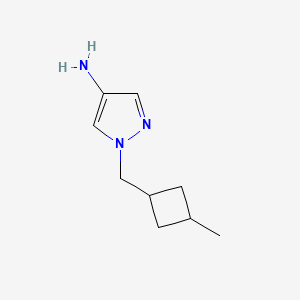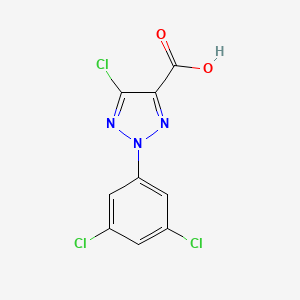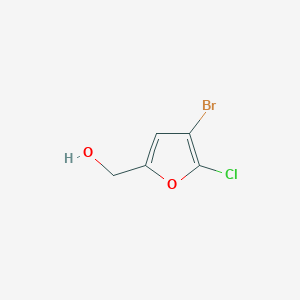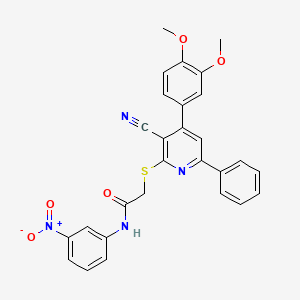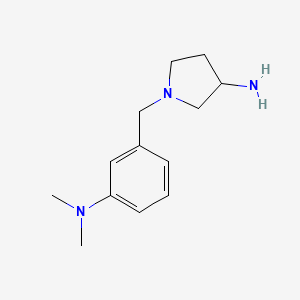
1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a benzyl group containing a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with a benzyl halide that contains a dimethylamino group. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and attacks the benzyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrrolidine ring provides structural rigidity and can enhance binding affinity to target proteins or receptors.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
N-Benzylpyrrolidine: A compound with a benzyl group attached to the pyrrolidine ring.
Dimethylaminobenzylamine: A compound with a dimethylamino group attached to a benzylamine structure.
Uniqueness: 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the dimethylamino-substituted benzyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-[[3-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C13H21N3/c1-15(2)13-5-3-4-11(8-13)9-16-7-6-12(14)10-16/h3-5,8,12H,6-7,9-10,14H2,1-2H3 |
InChI Key |
BCPOOWULFFLMKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15055281.png)
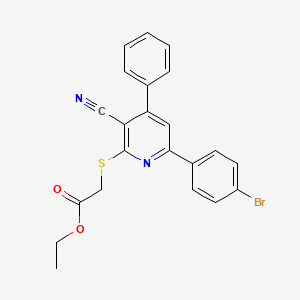
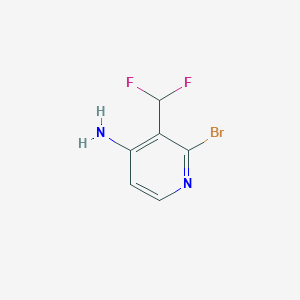
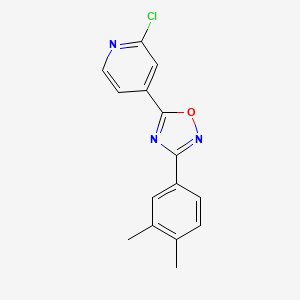
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)
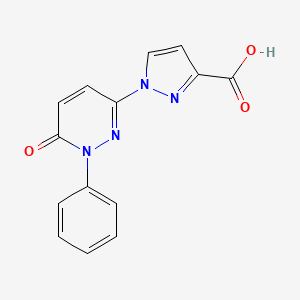
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)

